2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methylsalicylaldehyde in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the salicylaldehyde attacks the benzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sodium or potassium carbonate may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially disrupting their normal function. The dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Further research is needed to elucidate the specific molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- 2,4-Dichlorobenzaldehyde
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the presence of both the dichlorobenzyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H12Cl2O2 |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(8-18)15(10)19-9-12-5-6-13(16)7-14(12)17/h2-8H,9H2,1H3 |
InChI Key |
PRXKTUJPHSWABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.